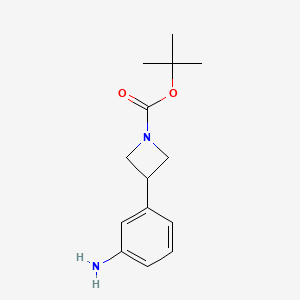![molecular formula C15H13ClO2 B1502596 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one CAS No. 1039456-87-5](/img/structure/B1502596.png)
3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one
Overview
Description
The compound is a chlorinated, hydroxylated derivative of a tetrahydrobenzo[a]azulenone. Azulenes are a class of compounds characterized by their vivid blue color, and are found in a variety of natural sources. The presence of the hydroxyl (-OH) and chloro (-Cl) substituents likely imparts additional chemical properties to the compound .
Molecular Structure Analysis
The compound likely has a bicyclic structure characteristic of azulenes, with a five-membered ring fused to a seven-membered ring. The positions of the chloro and hydroxy substituents would depend on the specific synthesis used .Chemical Reactions Analysis
Azulenes and their derivatives are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the chloro and hydroxy groups could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of the chloro and hydroxy groups could increase its polarity compared to unsubstituted azulenes.Scientific Research Applications
Organic Nanoparticle Synthesis
A novel class of conjugated polymer nanoparticles, including structures similar to 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one, has been synthesized using electronically altered conjugated polymers. These nanoparticles, formed through self-assembly via hydrophobic and pi-stacking effects, exhibit size-tunable properties ranging from a few tens to five hundred nanometers. Their size-dependent optical and electronic properties make them suitable for applications in organic nanodevices, highlighting their potential in materials science and engineering Fuke Wang et al., 2005.
Environmental Chemistry
In the realm of environmental chemistry, compounds structurally related to 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one have been studied for their roles in processes such as the biotransformation of chlorinated pollutants. For instance, the reductive dehalogenation of 2-chlorophenol in a methanogenic sediment community has been observed, leading to the formation of more persistent products like 3-chlorobenzoate. This suggests potential pathways for the environmental degradation of chlorinated organic compounds J. Becker et al., 1999.
Organic Synthesis and Catalysis
In organic synthesis, compounds akin to 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one have been utilized as key intermediates. For example, the synthesis of polyhydroxyindolizidines has employed derivatives that undergo specific reactions to yield structurally complex and biologically relevant molecules. This underscores the importance of such compounds in facilitating the construction of complex organic structures I. Izquierdo et al., 1999.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-5-hydroxytetracyclo[10.2.1.01,9.03,8]pentadeca-3,5,7,9-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-12-4-10-9(3-14(12)18)7-15-2-1-8(6-15)13(17)5-11(10)15/h3-5,8,18H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOXDCFIRHKCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CC1C(=O)C=C2C4=CC(=C(C=C4C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677495 | |
| Record name | 3-Chloro-2-hydroxygibba-1(10a),2,4,4b-tetraen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one | |
CAS RN |
1039456-87-5 | |
| Record name | 3-Chloro-2-hydroxygibba-1(10a),2,4,4b-tetraen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1502542.png)


![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate](/img/structure/B1502552.png)

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1502554.png)



![tert-Butyl 1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B1502567.png)
![6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B1502568.png)
![Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B1502569.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl phosphate](/img/structure/B1502570.png)
![2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate](/img/structure/B1502573.png)